molecular formula C19H16N4OS B13144630 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-(1-methylethyl)phenyl)amino)- CAS No. 154371-16-1

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-(1-methylethyl)phenyl)amino)-

Katalognummer: B13144630
CAS-Nummer: 154371-16-1
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: KUGPGJDQWYSYRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-(1-methylethyl)phenyl)amino)- is a heterocyclic compound that features a thiazine ring fused to a quinoxaline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-(1-methylethyl)phenyl)amino)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with isopropylphenylamine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperature and pH to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-(1-methylethyl)phenyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Wissenschaftliche Forschungsanwendungen

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-(1-methylethyl)phenyl)amino)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-(1-methylethyl)phenyl)amino)- involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-(1-methylethyl)phenyl)amino)- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group on the phenyl ring may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer

154371-16-1

Molekularformel

C19H16N4OS

Molekulargewicht

348.4 g/mol

IUPAC-Name

2-(4-propan-2-ylanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one

InChI

InChI=1S/C19H16N4OS/c1-11(2)12-7-9-13(10-8-12)20-19-23-17(24)16-18(25-19)22-15-6-4-3-5-14(15)21-16/h3-11H,1-2H3,(H,20,23,24)

InChI-Schlüssel

KUGPGJDQWYSYRL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.